7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol
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Overview
Description
7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol is a chemical compound known for its unique structure and properties It is characterized by the presence of a silyl group attached to a hepta-4,6-diyn-3-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as heptadiyne and tri(propan-2-yl)silane.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere to prevent oxidation. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM).
Catalysts: Catalysts such as palladium or copper may be employed to facilitate the coupling reactions.
Purification: The final product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated alcohols.
Scientific Research Applications
7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It may be used in the production of advanced materials and coatings due to its reactivity and stability.
Mechanism of Action
The mechanism by which 7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol exerts its effects involves interactions with molecular targets and pathways. The silyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
7-[Tri(methyl)silyl]hepta-4,6-diyn-3-ol: Similar structure but with methyl groups instead of propan-2-yl groups.
7-[Tri(ethyl)silyl]hepta-4,6-diyn-3-ol: Similar structure but with ethyl groups instead of propan-2-yl groups.
7-[Tri(phenyl)silyl]hepta-4,6-diyn-3-ol: Similar structure but with phenyl groups instead of propan-2-yl groups.
Uniqueness
The uniqueness of 7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol lies in its specific silyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not perform as effectively.
Properties
CAS No. |
920282-78-6 |
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Molecular Formula |
C16H28OSi |
Molecular Weight |
264.48 g/mol |
IUPAC Name |
7-tri(propan-2-yl)silylhepta-4,6-diyn-3-ol |
InChI |
InChI=1S/C16H28OSi/c1-8-16(17)11-9-10-12-18(13(2)3,14(4)5)15(6)7/h13-17H,8H2,1-7H3 |
InChI Key |
JESUERXMPHTMDP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#CC#C[Si](C(C)C)(C(C)C)C(C)C)O |
Origin of Product |
United States |
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